molecular formula C11H11NO2 B13625283 5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde

5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde

Cat. No.: B13625283
M. Wt: 189.21 g/mol
InChI Key: IWAPIRBXNAILID-UHFFFAOYSA-N
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Description

5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both pyridine and dihydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbaldehyde with 3,6-dihydro-2H-pyran under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of pyridine-2-methanol derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with similar structural features but different reactivity and applications.

    Pyridine-2-carbaldehyde: Shares the pyridine ring and aldehyde group but lacks the dihydropyran moiety.

    3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Another compound with a dihydropyran ring, used in different synthetic applications.

Uniqueness

5-(3,6-Dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde is unique due to the combination of pyridine and dihydropyran rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(3,6-dihydro-2H-pyran-4-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H11NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-3,7-8H,4-6H2

InChI Key

IWAPIRBXNAILID-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CN=C(C=C2)C=O

Origin of Product

United States

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